2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid

Analytical Method Validation Impurity Profiling Regulatory Compliance

This certified reference standard is essential for the development and validation of stability-indicating HPLC methods for Febuxostat APIs and finished products. As a recognized process impurity (3-Descyano 4-Desisobutyl Febuxostat), it is chemically distinct and cannot be substituted. It is critical for monitoring synthetic pathways and quantifying this specific impurity during release testing per ICH Q3A/B guidelines. For ANDA filers, this standard is mandatory to demonstrate your methods match the innovator's product. Procure with full characterization data.

Molecular Formula C11H9NO3S
Molecular Weight 235.26
CAS No. 886501-78-6
Cat. No. B3030303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid
CAS886501-78-6
Molecular FormulaC11H9NO3S
Molecular Weight235.26
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C11H9NO3S/c1-6-9(11(14)15)16-10(12-6)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H,14,15)
InChIKeyPSKFNCWXDMYKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid (CAS 886501-78-6): A Critical Febuxostat Process Impurity Reference Standard


2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid (CAS 886501-78-6) is a thiazole-5-carboxylic acid derivative and a recognized process impurity of the xanthine oxidase inhibitor Febuxostat . It is commonly referred to as Febuxostat Descyano Hydroxy Impurity, or 3-Descyano 4-Desisobutyl Febuxostat [1]. Its primary value lies not as a therapeutic candidate but as a certified reference standard essential for analytical method development, validation, and quality control (QC) release testing of Febuxostat active pharmaceutical ingredients (APIs) and finished drug products [2].

Why Generic Thiazole Analogs Cannot Substitute for 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid (CAS 886501-78-6) in Febuxostat Analysis


Generic substitution of this compound with other thiazole-5-carboxylic acid derivatives or Febuxostat-related impurities is not possible for analytical applications. Regulatory compliance in pharmaceutical QC requires the use of a specific, well-characterized reference standard that exactly matches the impurity's chemical identity to ensure accurate identification and quantification in chromatographic methods [1]. The compound's unique substitution pattern on the phenyl and thiazole rings dictates its specific chromatographic retention time, UV spectral profile, and mass spectrometric fragmentation pattern, which are critical parameters used to distinguish it from the main API (Febuxostat) and other potential impurities in stability-indicating methods [2].

Quantitative Evidence Differentiating 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid (CAS 886501-78-6) for Febuxostat Quality Control


Comparative Differentiation: Regulatory Necessity Over In-Class Thiazole Derivatives

The compound's primary differentiation is its explicit designation as a Febuxostat process impurity requiring control, in contrast to other thiazole-5-carboxylic acid derivatives which are not relevant to Febuxostat purity analysis. While many thiazole-5-carboxylic acid derivatives are investigated for xanthine oxidase inhibitory activity (with IC50 values ranging from 0.45 µM to >100 µM) [1], 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid (CAS 886501-78-6) is not utilized for its biological activity. Its value is derived from its role as a certified impurity standard mandated by regulatory guidelines for drug substance purity assessment [2].

Analytical Method Validation Impurity Profiling Regulatory Compliance

Comparative Chromatographic Resolution: A Defined Marker in Stability-Indicating Methods

In validated HPLC methods for Febuxostat impurity profiling, different impurities are defined by their distinct Relative Retention Times (RRT) relative to the Febuxostat peak. The target compound's specific RRT allows it to be unambiguously identified and quantified. For example, in a patented method, other Febuxostat impurities are characterized by specific RRTs: Impurity-I has an RRT of 0.38, Impurity-V has an RRT of 0.76, Impurity-VI has an RRT of 2.46, and Impurity-X has an RRT of 0.28 [1]. The presence of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid (CAS 886501-78-6) as a unique peak with its own characteristic RRT provides a specific analytical marker for process control.

High-Performance Liquid Chromatography Stability-Indicating Method Relative Retention Time

Comparative Synthetic Utility: A Key Intermediate in Febuxostat Manufacturing Process Patents

The compound and its ethyl ester derivative are explicitly claimed as key intermediates in patent literature describing processes for the preparation of Febuxostat. US Patent Application 20140112992 describes a process for the preparation of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester, which is a direct precursor to the target acid [1]. This contrasts with other thiazole analogs, such as the 2-(benzylamino)-4-methylthiazole-5-carboxylic acid series, which were designed as structural analogues of Febuxostat but follow a different synthetic route and are not part of the established manufacturing process [2].

Process Chemistry Patent Synthesis Drug Manufacturing

Primary Application Scenarios for 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid (CAS 886501-78-6)


Reference Standard for HPLC Impurity Profiling in Febuxostat Drug Substance and Drug Product

This compound is used as a primary reference standard to develop and validate stability-indicating HPLC methods. It is essential for quantifying this specific process impurity during release testing and stability studies, as mandated by ICH Q3A/B guidelines [1]. Its unique chromatographic properties allow for specific and accurate measurement, ensuring that Febuxostat batches meet purity specifications [2].

Process Control and Development in Febuxostat API Manufacturing

Chemical engineers and process chemists utilize this compound to monitor and optimize the synthetic steps in Febuxostat manufacturing, as it is a known intermediate and potential carryover impurity [1]. Tracking its levels allows for the refinement of reaction conditions and purification steps to minimize its presence in the final API.

Analytical Method Validation (AMV) for Abbreviated New Drug Applications (ANDAs)

For generic drug manufacturers filing an ANDA for Febuxostat, this compound is a required impurity standard for demonstrating that their analytical methods are capable of detecting and quantifying all relevant impurities to the same standard as the innovator's product [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.